N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide is a compound belonging to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-ethoxyphenyl-1,2,4-thiadiazole. This intermediate is then reacted with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other thiadiazole derivatives with potential biological activities.
Biology: It is studied for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and ultimately the death of bacterial or cancer cells. Additionally, the compound may interact with cellular membranes, leading to increased permeability and cell lysis .
Comparison with Similar Compounds
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-nitrophenyl)-1,2,4-thiadiazole: Known for its antimicrobial properties.
N-(benzyl)-1,2,4-thiadiazole: Studied for its anticancer activities.
N-(phenyl)-1,2,4-thiadiazole: Used as a building block in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-3-24-15-9-7-14(8-10-15)18-21-19(26-22-18)20-17(23)12-25-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,20,21,22,23) |
InChI Key |
FCDKTGKNNNCNTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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